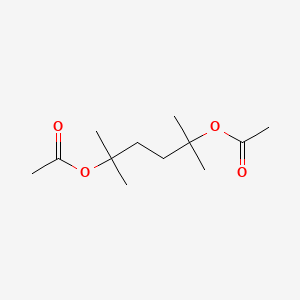

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate

Description

Properties

IUPAC Name |

(5-acetyloxy-2,5-dimethylhexan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(13)15-11(3,4)7-8-12(5,6)16-10(2)14/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLERQYVUVOLBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CCC(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204866 | |

| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56323-20-7 | |

| Record name | 2,5-Hexanediol, 2,5-dimethyl-, 2,5-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56323-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056323207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,4,4-tetramethylbutane-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification of 2,5-Dimethyl-2,5-hexanediol

The most common and established method for synthesizing 1,1,4,4-tetramethylbutane-1,4-diyl diacetate is the esterification of 2,5-dimethyl-2,5-hexanediol with acetic anhydride or acetyl chloride. This process typically involves:

- Reactants: 2,5-dimethyl-2,5-hexanediol and acetic anhydride or acetyl chloride.

- Catalysts: Strong acids such as sulfuric acid or acid catalysts to promote ester bond formation.

- Reaction Conditions: Reflux conditions are maintained to ensure complete conversion of hydroxyl groups to acetate esters.

- Purification: The crude product is purified by distillation or recrystallization to yield the pure diacetate ester.

This method is scalable from laboratory to industrial scale, with industrial processes employing large reactors and automated controls for temperature and pressure to optimize yield and purity.

Reaction Mechanism and Considerations

The esterification proceeds via nucleophilic attack of the diol hydroxyl groups on the acylating agent, facilitated by the acid catalyst. The presence of four methyl groups on the butane backbone provides steric hindrance, which can influence reaction rates and selectivity. Careful control of reaction temperature (generally below 50°C) helps minimize side reactions such as racemization or partial esterification.

Summary Table of Esterification Parameters

| Parameter | Typical Values/Conditions |

|---|---|

| Diol precursor | 2,5-dimethyl-2,5-hexanediol |

| Acylating agent | Acetic anhydride or acetyl chloride |

| Catalyst | Sulfuric acid or other strong acid |

| Temperature | Reflux (~80–120°C depending on solvent system) |

| Reaction time | Several hours (4–12 h) |

| Purification methods | Distillation, recrystallization |

| Yield | Typically >85% under optimized conditions |

Advanced Synthetic Strategies

Protection/Deprotection Techniques

In multi-step syntheses involving sensitive intermediates or when stereochemical purity is critical, protection of reactive sites on the diol may be employed. For example, tert-butyl or benzylamine protecting groups can be used temporarily to stabilize hydroxyl groups before acetylation. After esterification, deprotection yields the desired diacetate.

Diastereomeric Purity Optimization

To enhance diastereomeric purity, strategies include:

- Use of chiral catalysts or enzymes (e.g., lipases) for enantioselective acetylation.

- Temperature control to avoid racemization.

- Selective crystallization using solvent mixtures (ethyl acetate/hexane) to separate stereoisomers.

Purification and Characterization Techniques

Purification

- Medium-pressure liquid chromatography (MPLC) with reversed-phase columns (RP-18) is effective for isolating high-purity diacetate.

- Preparative high-performance liquid chromatography (HPLC) can be employed, especially for removing impurities and isolating stereoisomers.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of acetate groups and backbone structure.

- Mass Spectrometry (MS): High-resolution MS validates molecular formula and purity.

- Chromatography: Reverse-phase HPLC assesses purity and is used for preparative separations.

Research Findings and Industrial Applications

Scalability and Industrial Production

Industrial synthesis follows the same esterification principle but uses larger reactors with automated temperature and pressure control to ensure consistent quality and high yield. The reaction is monitored continuously, and purification steps are optimized to handle large volumes.

Chromatographic Applications

This compound is also used as a standard or intermediate in chromatographic methods, such as reverse-phase HPLC with mobile phases containing acetonitrile, water, and phosphoric or formic acid. These methods are scalable and suitable for isolating impurities or analyzing pharmacokinetic samples.

Polymer Chemistry and Biomedical Relevance

Derivatives of this compound serve as building blocks in polymer synthesis, particularly methacrylate-based polymers for foams and biomedical materials. Its stability and controlled hydrolysis properties make it useful in drug delivery and dental materials.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct esterification | Simple, acid-catalyzed reflux | High yield, straightforward | Requires strong acid catalyst |

| Protection/deprotection steps | Multi-step, uses protecting groups | Enables stereochemical control | More complex, time-consuming |

| Enzymatic acetylation | Uses lipases for selectivity | High stereoselectivity | Requires enzyme availability |

| Automated industrial process | Large-scale, automated control | Consistent quality, scalable | High initial setup cost |

Chemical Reactions Analysis

Types of Reactions

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dimethyl-2,5-hexanediol and acetic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, hydrochloric acid or sodium hydroxide as catalysts.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2,5-dimethyl-2,5-hexanediol and acetic acid.

Reduction: 2,5-dimethyl-2,5-hexanediol.

Substitution: Products depend on the nucleophile used, such as amides or thioesters.

Scientific Research Applications

Chromatography Applications

One of the primary applications of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is in high-performance liquid chromatography (HPLC). This compound can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For applications compatible with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) enables fast ultra-performance liquid chromatography (UPLC) applications. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Polymer Chemistry

In polymer chemistry, 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate serves as a building block for synthesizing various polymers. Its derivatives are utilized in the production of methacrylate-based polymers that have applications in creating high-performance foams and materials with tailored physical properties. These materials are crucial for biomedical applications and industrial uses .

Table 1: Comparison of Polymer Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biomedical Materials | Used in the formulation of dental composites and adhesives | Biocompatibility and mechanical strength |

| Industrial Foams | Employed in creating polymer foams with controlled pore structures | Versatile applications across industries |

| Structured Materials | Utilized for replicating silica colloidal crystal films | Advanced technological applications |

Potential Biomedical Uses

Recent studies suggest that 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate may have potential applications in the biomedical field due to its biocompatibility. Research indicates that its derivatives can positively impact human pulp cells, which is critical for dental materials . Additionally, the compound's properties may facilitate the development of drug delivery systems or other therapeutic applications.

Case Study 1: HPLC Method Development

A study conducted by SIELC Technologies demonstrated the effective use of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate in HPLC for separating complex mixtures. The method proved to be robust and reproducible across various sample types .

Case Study 2: Polymer Synthesis

Research highlighted by Dabrowski et al. (2020) focused on the formulation of methacrylate-based foams using derivatives of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate. The study emphasized the material's adaptability in producing foams with specific characteristics required for various applications .

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethylbutane-1,4-diyl diacetate involves its ability to undergo hydrolysis and release acetic acid and 2,5-dimethyl-2,5-hexanediol. The released acetic acid can act as a catalyst in various biochemical reactions, while the diol can interact with cellular components. The compound’s ester bonds are susceptible to enzymatic cleavage, making it useful in controlled release applications.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethyl-2,5-diacetoxyhexane: Similar structure but with different substitution patterns.

1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate): Contains peroxoate groups instead of acetate groups.

2,5-Dimethyl-2,5-bis(trimethylsilyl)hexane: Contains trimethylsilyl groups instead of acetate groups.

Uniqueness

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate is unique due to its specific ester configuration and the presence of four methyl groups, which provide steric hindrance and stability. This makes it particularly useful in applications requiring stable esters that can undergo controlled hydrolysis.

Biological Activity

1,1,4,4-Tetramethylbutane-1,4-diyl diacetate (CAS Number: 56323-20-7) is a chemical compound with the molecular formula CHO and a molecular weight of 230.305 g/mol. This compound has garnered interest in various fields including medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, applications, and relevant research findings.

The compound is characterized by its logP value of 2.76, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems . The structure of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate includes two acetate groups attached to a butane backbone, which may contribute to its biological activity.

Cytotoxicity

The cytotoxic effects of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate have not been extensively documented. However, the presence of ester functional groups in other compounds has been linked to cytotoxic properties in cancer cell lines.

- Research Finding : A study indicated that certain alkyl esters displayed selective cytotoxicity towards human cancer cell lines while sparing normal cells . This raises the potential for further investigation into the cytotoxic profile of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate.

Pharmacokinetics

The pharmacokinetic properties of this compound have been explored through various chromatographic methods. The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC), which is essential for determining its concentration in biological samples .

Applications in Drug Formulation

Due to its chemical structure and properties, 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate may serve as a viscosity-reducing agent in high-concentration protein formulations. This application is crucial for enhancing the stability and delivery of therapeutic proteins .

| Application | Details |

|---|---|

| Antimicrobial Activity | Potential effectiveness against bacterial strains based on structural similarities. |

| Cytotoxicity | Possible selective cytotoxic effects warranting further investigation. |

| Drug Formulation | Used as a viscosity-reducing agent in therapeutic protein formulations to enhance stability. |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate?

Answer:

The synthesis typically involves esterification of the diol precursor (1,1,4,4-tetramethylbutane-1,4-diol) with acetic anhydride or acetyl chloride under catalytic acidic or basic conditions. Key steps include:

- Protection/Deprotection : Use of tert-butyl groups or benzylamine intermediates to stabilize reactive sites during multi-step syntheses (e.g., as seen in NOTA chelator preparations) .

- Purification : Medium-pressure liquid chromatography (MPLC) with reversed-phase columns (RP-18) and gradients of methanol/water for isolating high-purity products .

- Characterization : LC-ESI-MS and NMR (¹H, ¹³C) to confirm molecular weight and structural integrity .

Basic: Which analytical techniques are critical for characterizing 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 2.03–2.12 ppm for acetate methyl groups) resolve stereochemistry and confirm acetate group integration .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+Na]+ peaks with <1 ppm error) .

- Chromatography : Reverse-phase HPLC (e.g., C18 columns) assesses purity, with retention times calibrated against standards .

Advanced: How can researchers address discrepancies in mass spectrometry data between theoretical and observed molecular weights?

Answer:

- Calibration : Use internal standards (e.g., sodium trifluoroacetate) to correct instrumental drift .

- Isotopic Pattern Analysis : Compare observed isotopic distributions (e.g., for bromine or chlorine adducts) to theoretical models .

- Sample Purity : Remove salts or residual solvents via preparative HPLC or recrystallization, as impurities can suppress ionization .

Advanced: What strategies optimize diastereomeric purity during synthesis of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate?

Answer:

- Temperature Control : Maintain reaction temperatures below 50°C to minimize racemization during esterification .

- Chiral Catalysts : Employ enantioselective catalysts (e.g., lipases) for asymmetric acetylation .

- Crystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to isolate stereoisomers based on differential solubility .

Basic: What are the key physicochemical properties of 1,1,4,4-Tetramethylbutane-1,4-diyl diacetate, and how are they determined?

Answer:

- Solubility : Test in polar (e.g., methanol) and nonpolar (e.g., dichloromethane) solvents via gravimetric analysis .

- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods (expected range: 34–36°C for analogous diacetates) .

- Density/Refractive Index : Use a pycnometer and Abbe refractometer (e.g., 1.039 g/cm³ and 1.4279 at 20°C for 1,4-butylene glycol diacetate) .

Advanced: How can researchers resolve conflicting NMR data arising from stereochemical complexity?

Answer:

- 2D NMR : Utilize COSY, HSQC, and NOESY to assign proton-proton correlations and spatial interactions .

- Dynamic NMR (DNMR) : Analyze variable-temperature spectra to detect conformational exchange broadening .

- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values .

Basic: What literature search strategies are recommended for identifying prior research on this compound?

Answer:

- Database Searches : Use SciFinder, Reaxys, and PubMed with keywords (e.g., “tetramethylbutane diacetate,” CAS-specific identifiers).

- Government Resources : Consult EPA methodologies for systematic reviews, including verification of safety data sheets (SDS) and regulatory assessments .

- Patent Mining : Explore USPTO and EPO databases for synthetic routes or applications .

Advanced: What environmental or metabolic stability assays are applicable to this compound?

Answer:

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 37°C and monitor acetate release via LC-MS .

- Photostability : Expose to UV-Vis light (e.g., 254 nm) and track degradation products with GC-MS .

- Enzymatic Assays : Test susceptibility to esterases using liver microsomes or recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.